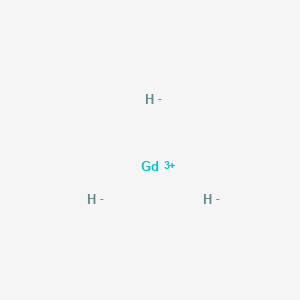

Gadolinium hydride (GdH3)

Descripción general

Descripción

Gadolinium hydride (GdH3) is a compound composed of gadolinium and hydrogen . It’s a rare earth hydride powder, which can be processed into films and nanoparticles . The gadolinium metals readily react with hydrogen to form GdH2, and by raising the hydrogen pressure, the trivalent Gd metals also form the GdH3 phase .

Synthesis Analysis

Gadolinium hydride (GdH2-x) films can be grown by reactive magnetron sputtering, followed by oxidation in air . This two-step process results in the formation of gadolinium oxyhydride (GdHO) thin films .Molecular Structure Analysis

Gadolinium hydride (GdH3) has a nonstoichiometric phase, meaning the numbers of atoms of the elements present cannot be expressed as a ratio of small whole numbers . Gadolinium oxyhydride (GdHO) has a cubic fluorite structure .Chemical Reactions Analysis

The gadolinium metals readily react with hydrogen to form GdH2, and by raising the hydrogen pressure, the trivalent Gd metals also form the GdH3 phase .The electronic and structural characteristics of GdHO, vital for ceramic technology, have been thoroughly examined . Work functions for GdH2, GdHO, and Gd2O3 stand at 3.4 eV, 3.0 eV, and 4.3 eV, respectively .

Aplicaciones Científicas De Investigación

Structural, Electronic, and Magnetic Properties : Gadolinium hydride (GdH3) exhibits interesting structural, electronic, elastic, and magnetic properties. It undergoes a phase transition under pressure, with changes in electronic structure and magnetic moment. This makes it a candidate for studying pressure-induced transitions and magnetic properties (Priyanga, Rajeswarapalanichamy, & Iyakutti, 2015).

Mössbauer Spectroscopy : A Mössbauer spectroscopic study of gadolinium–hydrogen systems provides insights into the electron density at the gadolinium nucleus and hyperfine magnetic fields, which are critical for understanding the formation and properties of hydrides (Lyle, Walsh, Witts, & Ross, 1975).

Structural Analysis : The structure of GdH3 has been studied through diffraction patterns, revealing its hexagonal close-packed substructure and the occupation of interstitial positions by hydrogen atoms (Ellner, Reule, & Mittemeijer, 2000).

Surface and Bulk Phenomena : Investigations into the formation of gadolinium hydride in thin Gd films have revealed transitions from metallic to transparent semiconductor phases, indicating potential applications in nanotechnology and semiconductor devices (Nowicka, Nowakowski, & Duś, 2008).

Hydriding Reaction Studies : Research on the hydriding reaction of gadolinium metal has identified the formation of different hydride phases, which is crucial for understanding the chemical and physical behavior of gadolinium in various applications (Brill, Halevy, Kimmel, Mintz, & Bloch, 2002).

Photochromic Gadolinium Oxyhydride Films : Studies on gadolinium oxyhydride films, produced from gadolinium hydride, have shown unique photochromic properties with potential applications in optical devices (Baba et al., 2020).

Optical Properties : The optical properties of gadolinium hydride systems have been explored, including their transition to transparent phases and implications for thin-film technology (Shalaan, Schmitt, & Ehses, 2005).

Direcciones Futuras

Research on gadolinium hydride and its derivatives, such as gadolinium oxyhydride (GdHO), is advancing. GdHO films have shown photocatalytic capabilities for the first time, following the Langmuir–Hinshelwood degradation kinetics, ensuring total degradation of methylene blue in a day . This opens up new possibilities for the use of these materials in various applications, including self-cleaning window applications .

Propiedades

IUPAC Name |

gadolinium(3+);hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Gd.3H/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFXFSQCAYYICE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[H-].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GdH3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501337291 | |

| Record name | Gadolinium hydride (GdH3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown odorless lumps; [Alfa Aesar MSDS] | |

| Record name | Gadolinium hydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9577 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Gadolinium hydride (GdH3) | |

CAS RN |

13572-97-9 | |

| Record name | Gadolinium hydride (GdH3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013572979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadolinium hydride (GdH3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gadolinium hydride (GdH3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gadolinium trihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.